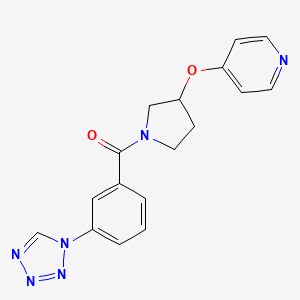
(3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
Mecanismo De Acción
Target of Action
The primary targets of the compound (3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone are currently unknown. The compound is a complex molecule with a tetrazole ring, which is known to have diverse biological applications . .
Mode of Action
Tetrazoles, in general, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They possess both electron-donating and electron-withdrawing properties, which can favor stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This property can be advantageous for receptor-ligand interactions.
Biochemical Pathways
Tetrazoles have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . The compound may potentially affect multiple biochemical pathways related to these activities.
Pharmacokinetics
The pharmacokinetic properties of (3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanoneTetrazolate anions, however, are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could potentially impact the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, thereby affecting its bioavailability.
Result of Action
Given the broad range of biological activities associated with tetrazoles , the compound could potentially have diverse effects at the molecular and cellular levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone in lab experiments is its high potency and selectivity against disease targets. However, one of the main limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored.
Direcciones Futuras
There are several future directions for the research and development of (3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Identification of new disease targets and evaluation of the compound's activity against them.
3. Development of new drug formulations and delivery systems to improve the pharmacokinetic properties of the compound.
4. Evaluation of the compound's potential for use in combination therapies with other drugs.
5. Investigation of the compound's potential for use in other fields of scientific research, such as materials science and catalysis.
Conclusion
In conclusion, (3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a promising compound with potential applications in various fields of scientific research. Its high potency and selectivity against disease targets make it an attractive candidate for drug discovery and development. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone involves the reaction of 3-(pyridin-4-yloxy)pyrrolidine with 3-(1H-tetrazol-1-yl)benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Aplicaciones Científicas De Investigación
The (3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone compound has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of drug discovery, where it has been shown to exhibit potent biological activity against various disease targets.
Propiedades
IUPAC Name |
(3-pyridin-4-yloxypyrrolidin-1-yl)-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c24-17(13-2-1-3-14(10-13)23-12-19-20-21-23)22-9-6-16(11-22)25-15-4-7-18-8-5-15/h1-5,7-8,10,12,16H,6,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERSCCKBCPVSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2954312.png)
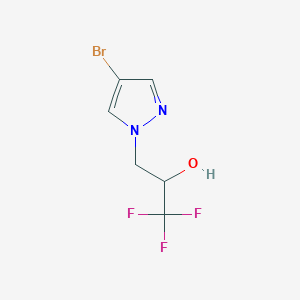
![N-(4-(methylthio)-1-oxo-1-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide](/img/structure/B2954316.png)
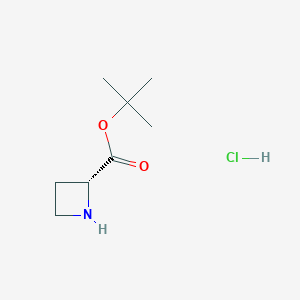

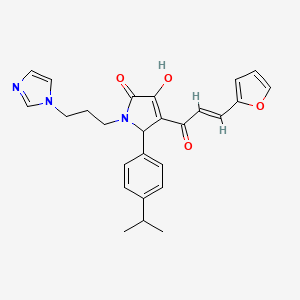
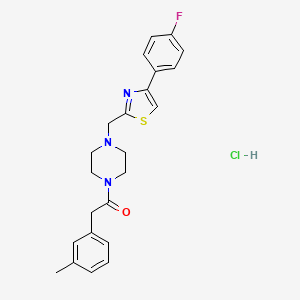
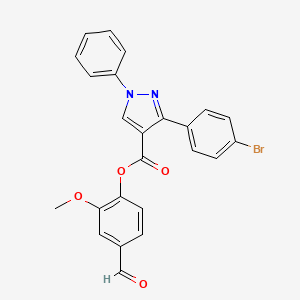


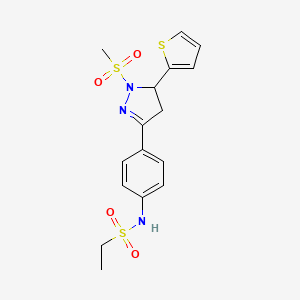
![3-(4-Fluorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2954332.png)
![6-({[(tert-butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B2954333.png)
![N-Cyclohexyl-2-(5-o-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2954334.png)